Ethyl 2-(4-bromobenzenesulfonyl)acetate

Description

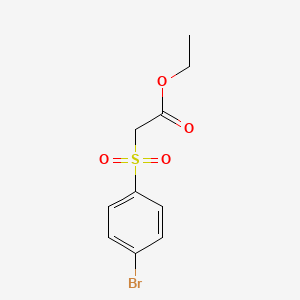

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-bromophenyl)sulfonylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO4S/c1-2-15-10(12)7-16(13,14)9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWNAYXWMDZNMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CS(=O)(=O)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-(4-bromobenzenesulfonyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Ethyl 2-(4-bromobenzenesulfonyl)acetate, a valuable β-ketosulfone intermediate in organic synthesis and drug discovery. The document delves into the mechanistic underpinnings of the synthesis, provides a detailed experimental protocol, and discusses the significance of this compound in the pharmaceutical landscape.

Introduction: The Significance of β-Ketosulfones

β-Ketosulfones are a class of organic compounds characterized by a sulfonyl group and a carbonyl group separated by a methylene bridge.[1] These structures are not merely synthetic curiosities; they are versatile building blocks in organic chemistry and exhibit a range of biological activities.[2] Their utility in medicinal chemistry is notable, with applications including anti-bacterial, analgesic, and anti-schistosomal agents.[2] The presence of the sulfonyl, carbonyl, and active methylene moieties provides multiple reaction sites, allowing for the construction of complex carbocyclic and heterocyclic scaffolds.[1] Ethyl 2-(4-bromobenzenesulfonyl)acetate, with its reactive ester and bromo-functionalized aromatic ring, is a particularly useful intermediate for introducing the 4-bromobenzenesulfonyl group into molecules, a common structural motif in pharmacologically active compounds.

The Synthetic Pathway: A Mechanistic Perspective

The synthesis of Ethyl 2-(4-bromobenzenesulfonyl)acetate is most commonly achieved through the alkylation of an enolate, a classic and robust carbon-carbon bond-forming reaction.[3] This approach leverages the acidity of the α-hydrogens of ethyl acetoacetate, which are flanked by two electron-withdrawing carbonyl groups.[3]

Reaction Overview

The overall transformation involves the reaction of ethyl acetoacetate with 4-bromobenzenesulfonyl chloride in the presence of a base.

Figure 1: General reaction for the synthesis of Ethyl 2-(4-bromobenzenesulfonyl)acetate.

The selection of the base and solvent is critical to the success of the reaction, influencing both the yield and the purity of the final product.

Mechanistic Steps

The reaction proceeds through a well-established nucleophilic substitution mechanism.

Diagram 1: Reaction mechanism for the synthesis of Ethyl 2-(4-bromobenzenesulfonyl)acetate.

Step 1: Enolate Formation. The reaction is initiated by the deprotonation of the α-carbon of ethyl acetoacetate by a suitable base, such as sodium ethoxide.[3][4] This results in the formation of a resonance-stabilized enolate ion. The choice of an alkoxide base corresponding to the ester's alcohol component (ethoxide for an ethyl ester) is a classic strategy to prevent transesterification as a side reaction.

Step 2: Nucleophilic Attack. The resulting enolate ion acts as a nucleophile and attacks the electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride.[5] This is a bimolecular nucleophilic substitution (SN2) type reaction, where the chloride ion serves as the leaving group.[5]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of Ethyl 2-(4-bromobenzenesulfonyl)acetate.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity |

| Ethyl Acetoacetate | C6H10O3 | 130.14 | 141-97-9 | ≥99% |

| 4-Bromobenzenesulfonyl chloride | C6H4BrClO2S | 255.52 | 98-58-8 | ≥98% |

| Sodium Ethoxide | C2H5NaO | 68.05 | 141-52-6 | ≥95% |

| Anhydrous Ethanol | C2H5OH | 46.07 | 64-17-5 | 200 proof |

| Diethyl Ether | (C2H5)2O | 74.12 | 60-29-7 | Anhydrous |

| Saturated Sodium Bicarbonate Solution | NaHCO3 | 84.01 | 144-55-8 | - |

| Brine (Saturated NaCl Solution) | NaCl | 58.44 | 7647-14-5 | - |

| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | 7487-88-9 | - |

Equipment

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware

Synthetic Procedure

Diagram 2: Experimental workflow for the synthesis of Ethyl 2-(4-bromobenzenesulfonyl)acetate.

-

Preparation of Sodium Ethoxide Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium metal (2.3 g, 0.1 mol) in anhydrous ethanol (50 mL) under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be cooled in an ice bath as needed.

-

Addition of Ethyl Acetoacetate: Once all the sodium has reacted and the solution has cooled to room temperature, add ethyl acetoacetate (13.0 g, 0.1 mol) dropwise via a dropping funnel while stirring. The mixture should be cooled in an ice bath during the addition.

-

Addition of 4-Bromobenzenesulfonyl Chloride: To the cooled solution, add a solution of 4-bromobenzenesulfonyl chloride (25.5 g, 0.1 mol) in anhydrous diethyl ether (50 mL) dropwise from the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

Reaction and Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional hour, then heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: Cool the reaction mixture to room temperature and pour it into 200 mL of cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL). Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 100 mL), water (100 mL), and brine (100 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized Ethyl 2-(4-bromobenzenesulfonyl)acetate (CAS No. 30749-64-5) can be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight (307.16 g/mol ).

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C=O, SO₂, C-Br).

-

Melting Point: To assess the purity of the crystalline product.

Applications in Drug Development

The strategic placement of the bromo-substituent on the phenyl ring of Ethyl 2-(4-bromobenzenesulfonyl)acetate makes it a valuable precursor for further functionalization, particularly through cross-coupling reactions such as the Suzuki or Heck reactions. This allows for the introduction of diverse molecular fragments, a key strategy in the exploration of chemical space during the drug discovery process.[6] The β-ketosulfone moiety itself can serve as a pharmacophore or be transformed into other functional groups. The use of ethyl acetate as a solvent in pharmaceutical manufacturing is also widespread due to its low toxicity and favorable environmental profile.[7][8]

Conclusion

The synthesis of Ethyl 2-(4-bromobenzenesulfonyl)acetate via the alkylation of ethyl acetoacetate is a reliable and well-understood process. This guide has provided a detailed protocol, grounded in mechanistic principles, to enable researchers to confidently prepare this important synthetic intermediate. The versatility of this compound ensures its continued relevance in the fields of organic synthesis and medicinal chemistry, contributing to the development of novel therapeutic agents.

References

-

Reddy, R. J., Kumari, A. H., & Kumar, J. J. (2021). Recent advances in the synthesis and applications of β-keto sulfones: new prospects for the synthesis of β-keto thiosulfones. Organic & Biomolecular Chemistry, 19(14), 3087–3118. [Link]

-

Thomsen, M. W., Handwerker, B. M., Katz, S. A., & Belser, R. B. (1987). Preparation of .beta.-keto sulfones from [(phenylsulfonyl)methylene]dilithium and acid chlorides. The Journal of Organic Chemistry, 52(16), 3678–3680. [Link]

-

Li, J., et al. (2018). Synthesis of β-ketosulfones by directly using sulfonyl chloride as a sulfur source. ResearchGate. [Link]

-

Chemistry LibreTexts. (2023). 22.7: Alkylation of Enolate Ions. [Link]

-

Organic Syntheses. (n.d.). ETHYL n-BUTYLACETOACETATE. [Link]

-

PatSnap. (2025). Ethyl Acetate Applications in Pharmaceuticals: An Overview. [Link]

-

GlobalRx. (n.d.). Ethyl Acetate NF: Comprehensive Clinical Profile for Pharmaceutical Use. [Link]

-

Drexel University. (n.d.). Drug Discovery, Development, and Regulation. [Link]

-

Homework.Study.com. (n.d.). Ethyl acetate can be prepared by an S_N 2 reaction. Draw the alkylbromide and nucleophile used in the reaction. [Link]

Sources

- 1. Recent advances in the synthesis and applications of β-keto sulfones: new prospects for the synthesis of β-keto thiosulfones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. homework.study.com [homework.study.com]

- 6. Research Portal [drexel.esploro.exlibrisgroup.com]

- 7. Ethyl Acetate Applications in Pharmaceuticals: An Overview [eureka.patsnap.com]

- 8. Articles [globalrx.com]

Ethyl 2-(4-bromobenzenesulfonyl)acetate chemical properties

[1]

Chemical Identity & Significance

Ethyl 2-(4-bromobenzenesulfonyl)acetate (CAS: 30749-64-5) is a bifunctional reagent characterized by an "active methylene" group flanked by two electron-withdrawing moieties: a sulfonyl group and an ester carbonyl.[1] This unique electronic arrangement renders the

Core Structure Analysis[1]

-

Sulfonyl Group (

): Enhances acidity of the -

Ethyl Ester (

): Provides a handle for further elaboration (hydrolysis, reduction, amidation) and stabilizes the -

Aryl Bromide (

): Enables diversification via Suzuki, Sonogashira, or Buchwald-Hartwig couplings.[1]

Physicochemical Profile

The following data summarizes the core physical properties critical for handling and characterization.

| Property | Value / Description |

| CAS Number | 30749-64-5 |

| IUPAC Name | Ethyl 2-(4-bromobenzenesulfonyl)acetate |

| Molecular Formula | |

| Molecular Weight | 307.16 g/mol |

| Physical State | Solid (typically white to off-white crystalline powder) |

| Solubility | Soluble in DMSO, DMF, |

| Typical Purity |

Synthetic Protocol

The most robust synthesis involves the nucleophilic substitution of ethyl bromoacetate by sodium 4-bromobenzenesulfinate.[1] This method avoids the use of odorous thiols and oxidation steps required by alternative routes.

Reagents & Materials[1][2][4][5][6][7][8][9][10][11]

-

Sodium 4-bromobenzenesulfinate: 1.0 equiv (Nucleophile)[1]

-

Ethyl bromoacetate: 1.1 equiv (Electrophile)[1]

-

Solvent: Ethanol (EtOH) or DMF[1]

-

Catalyst: Sodium iodide (NaI) (0.1 equiv, optional Finkelstein activation)

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium 4-bromobenzenesulfinate (10 mmol) in Ethanol (30 mL).

-

Addition: Add ethyl bromoacetate (11 mmol) dropwise at room temperature. Note: Ethyl bromoacetate is a lachrymator; handle in a fume hood.

-

Reaction: Heat the mixture to reflux (

) for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 3:1); the sulfinate salt is polar/baseline, while the product is less polar. -

Work-up:

-

Cool the reaction to room temperature.

-

Remove ethanol under reduced pressure.[3]

-

Resuspend the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 30 mL) to remove sodium bromide byproducts.

-

Wash the organic phase with Brine (20 mL), dry over anhydrous

, and filter.

-

-

Purification: Concentrate the filtrate. Recrystallize from Ethanol/Hexane or purify via flash column chromatography (

, 0-30% EtOAc in Hexane) to yield the target sulfone as a white solid.[1]

Synthesis Workflow Diagram

Figure 1: Convergent synthesis of the target sulfone via sulfinate alkylation.

Reactivity & Mechanistic Insight[1]

This compound's utility stems from its ability to react at two distinct sites: the

A. Active Methylene Chemistry (C-H Acidity)

The sulfonyl and ester groups cooperatively stabilize the negative charge on the

-

Alkylation: Treatment with mild bases (

, -

Knoevenagel Condensation: Reaction with aldehydes in the presence of piperidine/acetic acid yields

-unsaturated sulfones (vinyl sulfones), which are potent Michael acceptors.

B. Aryl Cross-Coupling

The 4-bromo substituent remains intact during

-

Suzuki-Miyaura: Coupling with aryl boronic acids introduces biaryl systems.[1]

-

Buchwald-Hartwig: Amination allows for the introduction of nitrogen heterocycles.[1]

Reactivity Divergence Diagram[1]

Figure 2: Divergent reactivity profile showing C-H activation and cross-coupling pathways.[1]

Applications in Drug Discovery[6][8][12]

-

Heterocyclic Synthesis: The compound serves as a precursor for sulfonyl-substituted heterocycles (e.g., thiophenes, thiazoles) via condensation with thioglycolates or amidines.

-

Pharmacophore Installation: The sulfonyl moiety is a key feature in COX-2 inhibitors and carbonic anhydrase inhibitors.[1] This reagent allows the introduction of the sulfonyl motif with a pre-installed ester handle for linking to other pharmacophores.

-

Prodrug Strategies: The ester group can be hydrolyzed to the free acid, which can then be coupled to amine-bearing drugs, improving solubility or targeting.

Safety & Handling

-

Hazards: Classified as an Irritant (Skin/Eye/Respiratory) . The precursor, ethyl bromoacetate, is a potent lachrymator and highly toxic; ensure no residual starting material remains.

-

Storage: Store in a cool, dry place (

). Hygroscopic; keep container tightly sealed. -

Disposal: Dispose of as halogenated organic waste. Do not mix with strong oxidizers or alkali metals.

References

-

National Institute of Standards and Technology (NIST). (2025). Ethyl 2-(4-bromophenyl)acetate and related sulfonyl compounds. NIST Chemistry WebBook.[4] Retrieved from [Link][1]

-

PubChem. (2025).[1][5] Compound Summary: Ethyl 2-(4-bromobenzenesulfonyl)acetate.[1] National Library of Medicine. Retrieved from [Link]

Sources

- 1. Ethyl 4-bromophenylacetate synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ethyl 4-bromophenylacetate synthesis - chemicalbook [chemicalbook.com]

- 4. Ethyl Acetate [webbook.nist.gov]

- 5. Ethyl 2-(4-bromophenyl)acetate | C10H11BrO2 | CID 7020609 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Significance of 4-Anilino-1-boc-piperidine

An In-Depth Technical Guide to the Synthesis of 4-Anilino-1-boc-piperidine (CAS 30749-64-5)

For Researchers, Scientists, and Drug Development Professionals

4-Anilino-1-boc-piperidine, also known by its CAS number 30749-64-5 and synonyms such as tert-butyl 4-(phenylamino)piperidine-1-carboxylate and 1-Boc-4-AP, is a pivotal chemical intermediate.[1][2] Its structure, featuring a piperidine ring with a protected amine and an aniline moiety, makes it a versatile building block in medicinal chemistry and organic synthesis. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective reactions at the aniline nitrogen, rendering this compound particularly valuable.

The primary significance of 4-Anilino-1-boc-piperidine lies in its role as a key precursor in the synthesis of fentanyl and its analogues.[2][3][4] Fentanyl, a potent synthetic opioid, and its derivatives are of immense interest in pharmaceutical research and development. Consequently, the synthesis of 4-Anilino-1-boc-piperidine is a critical step in the production of these compounds. Due to its application in the synthesis of controlled substances, 4-Anilino-1-boc-piperidine is a regulated chemical in many jurisdictions, including being classified as a DEA List 1 Chemical in the United States.[2][5][6]

This guide provides a comprehensive overview of the primary synthetic methodologies for preparing 4-Anilino-1-boc-piperidine, with a focus on the underlying chemical principles and practical experimental protocols.

Primary Synthetic Pathway: Reductive Amination

The most prevalent and straightforward method for the synthesis of 4-Anilino-1-boc-piperidine is the reductive amination of 1-Boc-4-piperidone with aniline.[3][4][7][8] This one-pot reaction involves the formation of an intermediate iminium ion, which is then reduced in situ to the desired secondary amine.

Reaction Mechanism and Rationale

The reaction proceeds in two key steps:

-

Iminium Ion Formation: The carbonyl group of 1-Boc-4-piperidone reacts with the nucleophilic aniline in the presence of an acid catalyst (commonly acetic acid) to form a hemiaminal intermediate. This intermediate then dehydrates to form a resonance-stabilized iminium ion. The acidic conditions facilitate the dehydration step by protonating the hydroxyl group of the hemiaminal, making it a better leaving group (water).

-

Reduction: A reducing agent, typically a mild hydride donor, selectively reduces the iminium ion to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the preferred reducing agent for this transformation due to its mildness and selectivity for iminium ions over ketones, minimizing side reactions.[3][7]

Sources

Starting materials for Ethyl 2-(4-bromobenzenesulfonyl)acetate synthesis

Title: Technical Guide: Strategic Synthesis & Starting Material Analysis for Ethyl 2-(4-bromobenzenesulfonyl)acetate

Executive Summary

Ethyl 2-(4-bromobenzenesulfonyl)acetate (CAS 30749-64-5 ) is a high-value sulfonyl-stabilized carbanion precursor. It serves as a critical building block in organic synthesis, particularly for Julia-Kocienski olefinations and Horner-Wadsworth-Emmons (HWE) type reactions where the sulfonyl group acts as a temporary auxiliary to control stereochemistry before being reductively removed.

This guide provides an in-depth technical analysis of the starting materials required for its synthesis, focusing on the Nucleophilic Substitution of Sulfinates (Route A) as the primary industrial standard, while evaluating the Thiol Oxidation (Route B) as a viable alternative.

Retrosynthetic Analysis

To understand the material requirements, we must first visualize the bond disconnections. The most efficient disconnection occurs at the sulfur-carbon bond adjacent to the ester.

Figure 1: Retrosynthetic breakdown identifying the convergent assembly of the sulfone moiety.

Primary Route: Sulfinate Alkylation

This route is preferred due to its convergent nature, high atom economy, and the avoidance of strong oxidants required in the thiol route.

Starting Material 1: Sodium 4-bromobenzenesulfinate

-

CAS: 34176-08-4

-

Role: Nucleophile

-

Stability: Hygroscopic solid; stable under ambient conditions but oxidizes to sulfonate upon prolonged air exposure.

Critical Quality Attribute (CQA): The purity of the sulfinate salt is paramount. Commercial sources often contain varying amounts of sodium 4-bromobenzenesulfonate (oxidation byproduct) and inorganic salts (NaCl/Na2SO4).

-

Self-Validating Check: A pure sulfinate should dissolve clearly in water. Turbidity often indicates the presence of the less soluble sulfonyl chloride precursor or disulfide impurities.

In-Situ Preparation Protocol (From Sulfonyl Chloride): If the sulfinate salt is unavailable or degraded, it must be prepared fresh from 4-bromobenzenesulfonyl chloride (CAS 98-58-8).

-

Dissolution: Dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in minimal THF.

-

Reduction: Add dropwise to a solution of Sodium Sulfite (

, 1.5 eq) and Sodium Bicarbonate ( -

Monitoring: The reaction is complete when the solution becomes homogeneous (chloride is insoluble; sulfinate is soluble).

-

Isolation: Evaporate volatiles and extract impurities with DCM. Acidify the aqueous layer to precipitate 4-bromobenzenesulfinic acid , filter, and neutralize with NaOH/EtOH to crystallize the pure sodium salt.

Starting Material 2: Ethyl Bromoacetate[1]

-

CAS: 105-36-2

-

Role: Electrophile (Alkylating Agent)

-

Safety Class: Lachrymator (Tear Gas Agent). Handle only in a functioning fume hood.

Reactivity Profile: Ethyl bromoacetate is significantly more reactive than its chloro-analog (Ethyl chloroacetate) due to the weaker C-Br bond.

-

Impurity Watch: Commercial samples may contain Bromoacetic acid (from hydrolysis). This acidic impurity can protonate the sulfinate salt, generating the unstable sulfinic acid and reducing yield.

-

Pre-Reaction Treatment: Wash the ethyl bromoacetate with saturated

solution immediately before use to remove free acid.

Alternative Route: Thiol Oxidation

This route is linear and involves a two-step sequence. It is useful when the sulfinate salt is inaccessible.

-

Step 1 (S-Alkylation): Reaction of 4-Bromothiophenol with Ethyl bromoacetate to form Ethyl 2-(4-bromophenylthio)acetate.

-

Step 2 (Oxidation): Oxidation of the sulfide to the sulfone using Oxone® or mCPBA .

Workflow Diagram:

Figure 2: Linear synthesis via Thiol Oxidation.

Comparative Analysis of Starting Materials

| Feature | Route A: Sulfinate Alkylation | Route B: Thiol Oxidation |

| Key Starting Material | Sodium 4-bromobenzenesulfinate | 4-Bromothiophenol |

| Cost Efficiency | High (Convergent) | Moderate (Linear, 2 steps) |

| Safety Profile | Moderate (Standard organic salts) | Low (Thiophenols are stench agents; Oxidants are hazardous) |

| Impurity Profile | O-alkylation (minor, <5%) | Disulfides (major side product), Sulfoxides (incomplete oxidation) |

| Atom Economy | High (NaCl/NaBr byproduct) | Lower (Requires stoichiometric oxidant) |

Detailed Synthesis Protocol (Route A)

Objective: Synthesis of Ethyl 2-(4-bromobenzenesulfonyl)acetate on a 10g scale.

Reagents:

-

Sodium 4-bromobenzenesulfinate (

): 10.0 g (39.5 mmol) -

Ethyl bromoacetate (

): 7.3 g (43.5 mmol, 1.1 eq) -

Solvent: Ethanol (Absolute, 100 mL)

-

Catalyst (Optional): Sodium Iodide (0.1 eq) - accelerates reaction via Finkelstein mechanism.

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add Sodium 4-bromobenzenesulfinate (10.0 g) and Ethanol (100 mL). Stir to form a suspension.

-

Addition: Add Ethyl bromoacetate (7.3 g) dropwise over 5 minutes.

-

Observation: The suspension will remain cloudy but may change texture as NaBr precipitates.

-

-

Reaction: Heat the mixture to reflux (

) for 4–6 hours.-

Self-Validating Check (TLC): Eluent Hexane:EtOAc (3:1). The starting sulfinate stays at the baseline. The product spot will appear at

.

-

-

Workup:

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexane).

Characterization Data (Expected):

-

Appearance: White crystalline solid.

-

1H NMR (400 MHz, CDCl3):

- 7.70 (d, 2H, Ar-H), 7.65 (d, 2H, Ar-H) - Aromatic AB System

-

4.20 (q, 2H,

-

4.05 (s, 2H,

-

1.25 (t, 3H,

References

- Synthesis of Sulfonyl Acetates (General Protocol)

-

Preparation of Sulfinate Salts

- Title: "Efficient Synthesis of Sodium Sulfinates

- Source:Organic Syntheses, Coll. Vol. 1, p. 492.

-

URL:

-

Ethyl Bromoacetate Handling

- Title: "Ethyl Bromoacetate Safety D

- Source:PubChem Compound Summary.

-

URL:

- Thiol Oxidation Route (Analogous)

Sources

An In-Depth Technical Guide to the Physical Characteristics of Ethyl 2-(4-bromobenzenesulfonyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-bromobenzenesulfonyl)acetate, a sulfonylated ester derivative, represents a key building block in contemporary organic synthesis and medicinal chemistry. Its unique structural features, combining a reactive α-sulfonyl acetate moiety with a brominated aromatic ring, make it a versatile precursor for the synthesis of a diverse range of heterocyclic compounds and other complex molecular architectures. A thorough understanding of its physical characteristics is paramount for its effective utilization in a research and development setting, enabling precise control over reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the key physical properties of Ethyl 2-(4-bromobenzenesulfonyl)acetate, supported by experimental methodologies and theoretical insights to empower researchers in their scientific endeavors.

Compound Identity and Structure

A foundational aspect of characterizing any chemical entity is the unambiguous confirmation of its identity and molecular structure.

Chemical Structure

The molecular structure of Ethyl 2-(4-bromobenzenesulfonyl)acetate is depicted below. It features a central benzenesulfonyl group substituted with a bromine atom at the para position. The sulfonyl group is further attached to an acetic acid ethyl ester at the α-carbon.

Figure 1: Chemical structure of Ethyl 2-(4-bromobenzenesulfonyl)acetate.

Fundamental Properties

A summary of the fundamental properties of Ethyl 2-(4-bromobenzenesulfonyl)acetate is provided in the table below.

| Property | Value | Source |

| CAS Number | 30749-64-5 | |

| Molecular Formula | C₁₀H₁₁BrO₄S | |

| Molecular Weight | 307.16 g/mol |

Physical State and Appearance

At ambient temperature, Ethyl 2-(4-bromobenzenesulfonyl)acetate is a solid. Its appearance is typically described as a crystalline solid, which may range in color from white to off-white. The purity of the compound can influence its color, with purer samples being whiter.

Thermal Properties

The thermal behavior of a compound is a critical determinant of its handling, storage, and reaction conditions.

Melting Point

The melting point is a key indicator of the purity of a crystalline solid. For Ethyl 2-(4-bromobenzenesulfonyl)acetate, the reported melting point is in the range of 49-50 °C . A sharp melting range is indicative of high purity.

The determination of the melting point is a standard and reliable method for assessing the purity of a solid compound.

Figure 2: Workflow for melting point determination.

Causality Behind Experimental Choices:

-

Powdering the sample: Ensures uniform heat distribution throughout the sample.

-

Slow heating rate near the melting point: Allows for thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement. A rapid heating rate can result in a broad and erroneously high melting range.

Boiling Point

Solubility Profile

The solubility of Ethyl 2-(4-bromobenzenesulfonyl)acetate is a critical parameter for its use in synthesis, purification, and biological assays.

| Solvent | Expected Solubility | Rationale |

| Water | Low | The molecule has a significant nonpolar character due to the bromophenyl group and the ethyl ester. |

| Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF, DMF, DMSO) | Soluble | The ester and sulfonyl groups can engage in dipole-dipole interactions with these solvents. |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Soluble | These solvents can effectively solvate the various functional groups present in the molecule. |

| Alcohols (e.g., Methanol, Ethanol) | Moderately Soluble | The polarity of alcohols allows for some interaction, but the nonpolar regions of the molecule may limit high solubility. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Low to Insoluble | The overall polarity of the molecule is too high for effective solvation by nonpolar solvents. |

A systematic approach to determining the solubility of a compound provides valuable information about its polarity and potential intermolecular interactions.

Figure 3: Workflow for qualitative solubility testing.

Self-Validating System: The protocol should be repeated with a range of solvents of varying polarities to build a comprehensive solubility profile. The results should be consistent with the predicted behavior based on the molecule's structure.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of Ethyl 2-(4-bromobenzenesulfonyl)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons alpha to the sulfonyl group, and the ethyl ester protons.

-

Aromatic Protons: The four protons on the bromophenyl ring will likely appear as two doublets in the aromatic region (typically δ 7.0-8.0 ppm) due to the para-substitution pattern.

-

α-Methylene Protons: The two protons of the CH₂ group adjacent to the sulfonyl group will appear as a singlet, shifted downfield due to the electron-withdrawing effect of the sulfonyl and carbonyl groups.

-

Ethyl Ester Protons: The ethyl group will exhibit a quartet for the OCH₂ protons and a triplet for the CH₃ protons, with coupling between them.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

-

Carbonyl Carbon: The ester carbonyl carbon will appear at a characteristic downfield chemical shift (typically δ 160-170 ppm).

-

Aromatic Carbons: The six carbons of the aromatic ring will give rise to four distinct signals due to symmetry.

-

α-Methylene Carbon: The carbon of the CH₂ group adjacent to the sulfonyl group will be shifted downfield.

-

Ethyl Ester Carbons: The OCH₂ and CH₃ carbons will appear at their characteristic chemical shifts.

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

-

Sample Preparation: Dissolve 5-10 mg of Ethyl 2-(4-bromobenzenesulfonyl)acetate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer. Standard pulse programs are typically used.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Expected Characteristic Absorptions:

-

C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹.[1]

-

S=O Stretch (Sulfonyl): Two strong absorption bands are characteristic of the sulfonyl group, typically appearing around 1300-1350 cm⁻¹ (asymmetric stretch) and 1140-1160 cm⁻¹ (symmetric stretch).

-

C-O Stretch (Ester): Absorption bands corresponding to the C-O single bonds of the ester group are expected in the 1000-1300 cm⁻¹ region.[1]

-

Aromatic C-H and C=C Stretches: Absorptions characteristic of the aromatic ring will be present.

-

Aliphatic C-H Stretches: Absorptions from the C-H bonds of the ethyl and methylene groups will be observed.

ATR-IR is a convenient technique for obtaining the IR spectrum of a solid sample with minimal preparation.

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid Ethyl 2-(4-bromobenzenesulfonyl)acetate sample onto the ATR crystal.

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (307.16 g/mol ). Due to the presence of bromine, an isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments.

-

Loss of Ethoxy Group (-OCH₂CH₃): A common fragmentation pathway for ethyl esters is the loss of the ethoxy radical.

-

Loss of SO₂: Fragmentation involving the loss of sulfur dioxide (SO₂) is a characteristic pathway for sulfonyl compounds.[2][3]

-

Benzenesulfonyl Cation: A prominent peak corresponding to the 4-bromobenzenesulfonyl cation is expected.

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: An appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used to generate ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Conclusion

This technical guide has provided a detailed overview of the essential physical characteristics of Ethyl 2-(4-bromobenzenesulfonyl)acetate. From its fundamental identity and thermal properties to its solubility profile and spectroscopic signatures, this information is critical for the safe handling, effective use, and successful application of this important synthetic building block in research and development. The experimental protocols and theoretical explanations included herein are intended to serve as a valuable resource for scientists and professionals in the field of drug discovery and chemical synthesis.

References

Click to expand

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available from: [Link]

-

1 Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Fragmentation patterns of benzene sulfo. Available from: [Link]

-

IR Spectroscopy Tutorial: Esters. UCLA Chemistry and Biochemistry. Available from: [Link]

Sources

A Comprehensive Technical Guide to the Solubility of Ethyl 2-(4-bromobenzenesulfonyl)acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to bioavailability. This guide provides an in-depth exploration of the solubility of Ethyl 2-(4-bromobenzenesulfonyl)acetate, a compound of interest in contemporary drug discovery. While specific experimental solubility data for this compound is not widely published, this document serves as a comprehensive manual, equipping researchers with the foundational knowledge and practical methodologies to accurately determine its solubility in a range of organic solvents. By integrating theoretical principles with a detailed, field-proven experimental protocol, this guide empowers scientists to generate reliable solubility data, a cornerstone of successful drug development.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from the laboratory to the clinic, solubility is a paramount physicochemical property. It dictates the concentration of a drug that can be achieved in solution, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile. A compound with poor solubility, like many promising APIs, can face significant hurdles, including low bioavailability and challenging formulation development.[1] Understanding and quantifying the solubility of a compound such as Ethyl 2-(4-bromobenzenesulfonyl)acetate is therefore not merely a routine measurement but a critical step in risk assessment and mitigation during the pre-clinical and formulation development phases.

Ethyl 2-(4-bromobenzenesulfonyl)acetate, with its sulfonyl and ester functional groups, presents a unique solubility profile that warrants careful investigation. This guide will delve into the theoretical underpinnings of its solubility and provide a robust experimental framework for its determination.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a foundational, qualitative understanding of solubility. The molecular structure of Ethyl 2-(4-bromobenzenesulfonyl)acetate, featuring a polar sulfonyl group, a moderately polar ester group, and a nonpolar bromophenyl ring, suggests a nuanced solubility profile.

-

High Solubility Predicted In: Polar aprotic solvents (e.g., acetone, ethyl acetate) and some polar protic solvents (e.g., ethanol, methanol) are anticipated to be effective at solvating the molecule. Ethyl acetate, in particular, is an excellent solvent for a wide range of polar and nonpolar compounds.[2][3]

-

Moderate Solubility Predicted In: Less polar solvents such as dichloromethane and chloroform may exhibit moderate solvating power.

-

Low Solubility Predicted In: Nonpolar solvents like hexanes and heptane are expected to be poor solvents for this compound due to the significant polarity imparted by the sulfonyl and ester groups.

-

Limited Solubility in Water: The presence of the large, hydrophobic bromophenyl group suggests limited aqueous solubility.[4]

While these predictions offer a valuable starting point, empirical determination is essential for obtaining accurate, quantitative data.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic solubility of a compound is the shake-flask method.[5][6] This technique establishes a true equilibrium between the undissolved solid and a saturated solution, providing a reliable and reproducible measurement.

Rationale for Method Selection

The shake-flask method is chosen for its ability to determine thermodynamic solubility, which represents the true equilibrium state and is crucial for lead optimization and formulation development.[1] This method is widely accepted by regulatory bodies and is considered the most reliable for solubility measurement.[6][7]

Experimental Protocol

This protocol is designed to be a self-validating system, ensuring the generation of accurate and trustworthy data.

Materials and Equipment:

-

Ethyl 2-(4-bromobenzenesulfonyl)acetate (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a suitable alternative analytical instrument.[8][9]

-

Analytical balance

-

Volumetric flasks and pipettes

Step-by-Step Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of Ethyl 2-(4-bromobenzenesulfonyl)acetate to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. An excess is visually confirmed by the presence of undissolved solid.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[7] The agitation speed should be sufficient to keep the solid suspended without creating a vortex.[7]

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the equilibration temperature for a short period to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Analyze the diluted sample using a pre-validated HPLC method to determine the precise concentration of the dissolved compound.[8][10] The solubility is then calculated by applying the dilution factor.

-

Workflow Diagram

Sources

- 1. enamine.net [enamine.net]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. celanese.com [celanese.com]

- 4. CAS 14062-25-0: Ethyl 2-(4-bromophenyl)acetate [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. who.int [who.int]

- 8. tis.wu.ac.th [tis.wu.ac.th]

- 9. A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes [jafs.com.pl]

- 10. Solubility determination and crystallization [huber-online.com]

An In-depth Technical Guide to the Stability and Storage of Ethyl 2-(4-bromobenzenesulfonyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the critical aspects of stability and storage for Ethyl 2-(4-bromobenzenesulfonyl)acetate, a compound of interest in synthetic chemistry and drug discovery. Drawing upon established principles of chemical stability and extrapolating from data on structurally related molecules, this document offers a framework for maintaining the integrity and purity of this reagent.

Introduction: The Chemical Identity and Utility of Ethyl 2-(4-bromobenzenesulfonyl)acetate

Ethyl 2-(4-bromobenzenesulfonyl)acetate, with the molecular formula C10H11BrO4S, is a sulfonyl ester derivative. Its structure integrates a reactive sulfonyl group, an ester functional group, and a brominated aromatic ring, making it a versatile building block in organic synthesis. The presence of these functionalities suggests its potential utility in the synthesis of novel pharmaceutical compounds and other complex organic molecules. Given its potential role in drug development, understanding its stability profile is paramount to ensure the reproducibility of experimental results and the quality of synthesized materials.

Core Principles of Chemical Stability

The stability of a chemical compound is its ability to resist chemical change or decomposition. For Ethyl 2-(4-bromobenzenesulfonyl)acetate, the primary concerns for stability revolve around its susceptibility to hydrolysis and thermal degradation, owing to the presence of the sulfonyl ester and ethyl ester moieties.

Susceptibility to Hydrolysis: The Achilles' Heel of Sulfonate Esters

The sulfonate ester group is known to be susceptible to hydrolysis, a reaction in which water cleaves the S-O bond. This process can be catalyzed by both acids and bases. The hydrolysis of sulfonate esters can proceed through different mechanisms, including stepwise addition-elimination or a concerted process.[1][2][3] The rate of hydrolysis is influenced by factors such as pH, temperature, and the nature of the leaving group.

The alkaline hydrolysis of sulfonate esters has been a subject of considerable research.[1][2][3] In the case of Ethyl 2-(4-bromobenzenesulfonyl)acetate, the presence of moisture, especially under non-neutral pH conditions, can lead to its degradation into 4-bromobenzenesulfonic acid and ethyl glycolate.

Thermal Decomposition: Unraveling at Elevated Temperatures

While many organic compounds are stable at room temperature, elevated temperatures can provide the necessary activation energy for decomposition. The thermal decomposition of esters can proceed through various pathways, often involving the elimination of smaller molecules.[4][5] For Ethyl 2-(4-bromobenzenesulfonyl)acetate, thermal stress could potentially lead to the cleavage of the C-S bond, the S-O bond, or the ester group itself. Studies on the thermal decomposition of related compounds like ethyl nitrate show that the initial step is often the cleavage of the weakest bond.[6]

Recommended Storage and Handling Protocols

To mitigate the risks of degradation and ensure the long-term integrity of Ethyl 2-(4-bromobenzenesulfonyl)acetate, the following storage and handling protocols are recommended. These are based on best practices for handling reactive organic chemicals and information derived from safety data sheets of analogous compounds.[7][8][9][10][11][12][13][14]

Optimal Storage Conditions

Table 1: Recommended Storage Conditions for Ethyl 2-(4-bromobenzenesulfonyl)acetate

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[7][13] | To minimize the rate of potential thermal decomposition. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent exposure to moisture and oxygen, which can promote hydrolysis and oxidative degradation. |

| Light | Store in a light-resistant container. | To prevent potential photolytic degradation. |

| Container | Keep container tightly closed in a dry and well-ventilated place.[7][8][12][13] | To prevent ingress of moisture and atmospheric contaminants. |

| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and strong bases.[10][11] | To avoid vigorous and potentially hazardous reactions, as well as catalyzed degradation. |

Safe Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[7]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors.[7][8]

-

Hygienic Practices: Wash hands thoroughly after handling.[7][8]

-

Spill Management: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[7]

Experimental Workflow: A Protocol for Stability Assessment

To empirically determine the stability of Ethyl 2-(4-bromobenzenesulfonyl)acetate, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.[15][16][17]

Step-by-Step Forced Degradation Protocol

-

Sample Preparation: Prepare solutions of Ethyl 2-(4-bromobenzenesulfonyl)acetate in appropriate solvents (e.g., acetonitrile, water).

-

Stress Conditions: Expose the solutions to the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: 0.1 M NaOH at room temperature for a defined period.

-

Oxidative Degradation: 3% H2O2 at room temperature for a defined period.

-

Thermal Degradation: Heat the solid compound or a solution at a specified temperature (e.g., 80 °C) for a defined period.

-

Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for a defined period.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples, including a control (unstressed) sample, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Data Evaluation: Quantify the amount of parent compound remaining and identify and quantify any degradation products formed.

Visualization of the Stability Assessment Workflow

Caption: Workflow for assessing the stability of Ethyl 2-(4-bromobenzenesulfonyl)acetate.

Potential Degradation Pathways

Based on the chemical structure and known reactivity of related compounds, the following degradation pathways are plausible for Ethyl 2-(4-bromobenzenesulfonyl)acetate.

Caption: Plausible degradation pathways for Ethyl 2-(4-bromobenzenesulfonyl)acetate.

Conclusion: Ensuring Compound Integrity

The stability and proper storage of Ethyl 2-(4-bromobenzenesulfonyl)acetate are critical for its effective use in research and development. The primary degradation pathways to consider are hydrolysis of the sulfonyl ester linkage and potential thermal decomposition. By adhering to the recommended storage conditions—cool, dry, and inert—and following safe handling practices, researchers can significantly mitigate the risk of degradation. Furthermore, conducting forced degradation studies is a valuable exercise to fully characterize the stability profile of this compound and to develop robust analytical methods for its quality control.

References

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, August 25).

- Material Safety Data Sheet. (2025, January 15).

- SAFETY DATA SHEET - Merck Millipore. (n.d.).

- The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC - NIH. (n.d.).

- SAFETY DATA SHEET - Covestro. (2012, August 22).

- SAFETY DATA SHEET - Meridian Bioscience. (2024, February 2).

- SAFETY DATA SHEET - Fisher Scientific. (2009, September 26).

- The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data | The Journal of Organic Chemistry - ACS Publications. (n.d.).

- Reactions of Sulfonate and Sulfate Esters - Semantic Scholar. (n.d.).

- The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data | Request PDF - ResearchGate. (2025, August 10).

- Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations - European Journal of Chemistry. (2024, September 30).

- Safety Data Sheet: Ethyl acetate - Chemos GmbH&Co.KG. (n.d.).

- Ethyl Acetate - SAFETY DATA SHEET. (2023, January 12).

- 8 - SAFETY DATA SHEET. (2024, November 12).

- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.).

- Ethyl acetate - Safety Data Sheet. (n.d.).

- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - MDPI. (2024, April 27).

- Kinetic and Mechanistic Study of the Thermal Decomposition of Ethyl Nitrate. (n.d.).

- On the cause of low thermal stability of ethyl halodiazoacetates - PMC. (2016, July 26).

- 30749-64-5 | Ethyl 2-(4-bromobenzenesulfonyl)acetate - Molecular Database - Moldb. (n.d.).

- Experimental and theoretical study of the thermal decomposition of ethyl acetate during fast pyrolysis - Universidad San Francisco de Quito USFQ. (2020, May 15).

- Experimental and modeling study of the thermal decomposition of C3-C5 ethyl esters behind reflected shock waves - PubMed. (2014, March 13).

- How to prevent ethyl acetate from degrading into acetic acid? | ResearchGate. (2021, November 16).

- FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST - Sciforum. (n.d.).

- Ethyl 2-(4-bromophenyl)acetate | C10H11BrO2 | CID 7020609 - PubChem. (n.d.).

- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23).

- Degradation pathway of linear alkylbenzene sulfonates. Adapted from Scott and Jones (2000). - ResearchGate. (n.d.).

- Ethyl 2-(4-bromophenyl)acetate - the NIST WebBook. (n.d.).

- Chemical Properties of Ethyl 2-(4-bromophenyl)acetate (CAS 14062-25-0) - Cheméo. (n.d.).

Sources

- 1. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. research.usfq.edu.ec [research.usfq.edu.ec]

- 5. Experimental and modeling study of the thermal decomposition of C3-C5 ethyl esters behind reflected shock waves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caprysses.fr [caprysses.fr]

- 7. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 8. merckmillipore.com [merckmillipore.com]

- 9. solutions.covestro.com [solutions.covestro.com]

- 10. meridianbioscience.com [meridianbioscience.com]

- 11. fishersci.com [fishersci.com]

- 12. chemos.de [chemos.de]

- 13. brecklandscientific.co.uk [brecklandscientific.co.uk]

- 14. chempoint.com [chempoint.com]

- 15. pharmtech.com [pharmtech.com]

- 16. sciforum.net [sciforum.net]

- 17. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

Methodological & Application

Application Notes & Protocols: Ethyl 2-(4-bromobenzenesulfonyl)acetate in Julia-Kocienski Olefination

Prepared by: Gemini, Senior Application Scientist

Abstract

The Julia-Kocienski olefination stands as a cornerstone of modern organic synthesis for the stereoselective formation of carbon-carbon double bonds, particularly favoring E-alkenes.[1][2] This reaction has undergone significant evolution from the classical Julia-Lythgoe two-pot protocol to more efficient one-pot modifications.[3][4] A key innovation in this area is the use of heteroaryl sulfones, which act as activating groups to facilitate a spontaneous Smiles rearrangement and subsequent elimination.[5][6] This application note provides an in-depth guide to the use of ethyl 2-(4-bromobenzenesulfonyl)acetate, a specialized sulfone reagent, in the Julia-Kocienski olefination for the synthesis of α,β-unsaturated esters. We will explore the mechanistic rationale, provide detailed experimental protocols, and discuss the causality behind procedural choices to ensure robust and reproducible outcomes for researchers in synthetic chemistry and drug development.

Introduction: The Evolution and Significance of the Julia-Kocienski Olefination

First reported by Marc Julia and Jean-Marc Paris in 1973, the original Julia olefination required a multi-step sequence involving the formation of a β-acyloxysulfone intermediate followed by a reductive elimination, often using sodium amalgam.[7][8] While effective, this two-pot procedure had limitations. The breakthrough came with the development of the modified, one-pot Julia-Kocienski olefination, which replaces the simple phenylsulfonyl group with an electron-deficient heteroaryl sulfonyl moiety, such as benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT).[6][9]

These activating groups enable a unique mechanistic pathway:

-

Deprotonation: A strong base generates a carbanion α to the sulfonyl group.

-

Aldehyde Addition: The carbanion adds to an aldehyde, forming a β-alkoxy sulfone intermediate.

-

Smiles Rearrangement: The heteroaryl group undergoes an intramolecular S-to-O migration.[10]

-

Elimination: The resulting intermediate spontaneously eliminates sulfur dioxide (SO₂) and an aryloxide anion to yield the alkene.[3][7]

This streamlined, one-pot process proceeds under mild conditions, exhibits broad functional group tolerance, and typically provides high (E)-selectivity, making it a powerful tool in the synthesis of complex natural products and pharmaceutical intermediates.[1][2]

The Reagent: Ethyl 2-(4-bromobenzenesulfonyl)acetate

While BT and PT sulfones are common, the selection of the sulfonyl activating group can be tailored to fine-tune reactivity and selectivity. Ethyl 2-(4-bromobenzenesulfonyl)acetate is a valuable reagent for the direct synthesis of α,β-unsaturated esters.

Key Structural Features and Their Implications:

-

α-Ester Group: The ethyl acetate moiety serves two purposes. First, it acidifies the α-proton, facilitating deprotonation with a wider range of bases compared to simple alkyl sulfones. Second, it is incorporated directly into the final product, providing a direct route to α,β-unsaturated esters.

-

4-Bromobenzenesulfonyl Group: This group acts as the activator. The phenyl ring itself is less electron-withdrawing than the typical BT or PT heterocycles, but the presence of the bromine atom at the para-position provides moderate electron-withdrawing character through inductive effects. This electronic profile is sufficient to enable the crucial Smiles rearrangement while potentially offering different reactivity profiles compared to standard heteroaryl systems.

Plausible Synthesis of the Reagent

The target reagent can be synthesized via a straightforward two-step process starting from commercially available materials.

Caption: Plausible synthesis of the title reagent via nucleophilic substitution.

Mechanistic Pathway

The reaction of ethyl 2-(4-bromobenzenesulfonyl)acetate with an aldehyde follows the general Julia-Kocienski mechanism, culminating in the formation of an (E)-α,β-unsaturated ester. The stereochemical outcome is largely determined during the initial addition step.[11]

Caption: Mechanistic overview of the Julia-Kocienski olefination.

Causality of Stereoselectivity: The high (E)-selectivity characteristic of many Julia-Kocienski reactions is often attributed to the thermodynamic stability of the transition states.[3] For non-stabilized sulfone carbanions, the initial addition to the aldehyde can form both syn and anti adducts. Subsequent steps are stereospecific, but the reversibility of this initial addition allows for equilibration to the more stable intermediate, which ultimately leads to the thermodynamic (E)-alkene product.[11]

Experimental Protocols

Disclaimer: The following protocol is a representative procedure based on established Julia-Kocienski methodologies.[6] Researchers should perform small-scale trials to optimize conditions for their specific substrates. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 4.1: General Procedure for the Olefination

This protocol details the reaction of ethyl 2-(4-bromobenzenesulfonyl)acetate with a generic aldehyde (e.g., cyclohexanecarboxaldehyde) to form the corresponding ethyl α,β-unsaturated ester.

Caption: Step-by-step experimental workflow for the olefination protocol.

Materials and Reagents:

-

Ethyl 2-(4-bromobenzenesulfonyl)acetate (1.0 eq.)

-

Aldehyde (1.2 eq.)

-

Potassium bis(trimethylsilyl)amide (KHMDS), 0.5 M solution in toluene (1.1 eq.)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

Step-by-Step Method:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyl 2-(4-bromobenzenesulfonyl)acetate (1.0 eq.) and the aldehyde (1.2 eq.). Dissolve the components in anhydrous THF (approx. 0.1 M concentration relative to the sulfone).

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Base Addition: Add the KHMDS solution (1.1 eq.) dropwise via syringe over 10 minutes. A color change (e.g., to yellow or brown) is typically observed, indicating carbanion formation.

-

Expert Insight: KHMDS is a strong, non-nucleophilic base ideal for this transformation. The bulky silyl groups prevent undesired side reactions with the ester moiety. The use of potassium (K) counterions can favor an open transition state, which may influence stereoselectivity.[9]

-

-

Initial Reaction: Stir the mixture at -78 °C for 1 hour after the base addition is complete.

-

Warming and Completion: Remove the cooling bath and allow the reaction to warm to ambient temperature. Continue stirring for 2-4 hours, monitoring the reaction progress by TLC (staining with potassium permanganate can help visualize the product and starting aldehyde).

-

Workup - Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Workup - Washing: Combine the organic layers and wash with brine to remove residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure α,β-unsaturated ester.

Data and Expected Outcomes

The efficiency and stereoselectivity of the Julia-Kocienski olefination are highly dependent on the substrates and reaction conditions. Below is a table summarizing typical parameters and expected outcomes when using sulfonyl acetate reagents.

| Parameter | Condition / Reagent | Rationale & Expected Outcome |

| Base | KHMDS, NaHMDS, LiHMDS | Strong, non-nucleophilic bases are required. KHMDS often provides excellent yields. The choice of counterion (K⁺, Na⁺, Li⁺) can influence E/Z selectivity.[9] |

| Solvent | THF, DME, Toluene | Aprotic, non-polar to polar solvents are suitable. THF is a common choice for its ability to dissolve reagents and stabilize intermediates at low temperatures.[6] |

| Temperature | -78 °C to RT | Low temperature is crucial during deprotonation and addition to prevent side reactions. Warming is required to drive the Smiles rearrangement and elimination steps to completion. |

| Aldehyde Type | Aliphatic, Aromatic | The reaction is generally high-yielding for both aliphatic and unhindered aromatic aldehydes. Sterically hindered aldehydes may react slower and require longer reaction times or elevated temperatures. |

| E/Z Selectivity | Typically >95:5 (E:Z) | The reaction strongly favors the formation of the thermodynamically more stable (E)-isomer.[1] |

| Yield | 60-90% | Yields are generally good to excellent, depending on the purity of the reagents and the steric/electronic nature of the aldehyde. |

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive base (hydrolyzed).2. Insufficiently dry solvent/reagents.3. Aldehyde is too sterically hindered. | 1. Use a freshly opened bottle or titrate the base solution before use.2. Flame-dry all glassware; use freshly distilled anhydrous solvents.3. Increase reaction time, warm to 0 °C instead of RT, or consider a more reactive olefination reagent. |

| Formation of Side Products | 1. Aldehyde self-condensation (enolizable aldehydes).2. Michael addition to the product.3. Sulfone self-condensation. | 1. Maintain low temperature (-78 °C) during base addition.2. Ensure the reaction is properly quenched once complete.3. Employ Barbier-like conditions as described in the protocol. |

| Poor E/Z Selectivity | 1. Reaction temperature too high during addition.2. Substrate-specific effects (e.g., conjugated aldehydes). | 1. Ensure the temperature is maintained at -78 °C during and after base addition.2. For challenging substrates, screen different bases (NaHMDS, LiHMDS) and solvents (Toluene, DME) to optimize selectivity. |

Conclusion

Ethyl 2-(4-bromobenzenesulfonyl)acetate is a highly effective reagent for the Julia-Kocienski olefination, providing a direct and stereoselective pathway to (E)-α,β-unsaturated esters. Its synthesis is straightforward, and its application in a one-pot protocol offers significant advantages in terms of operational simplicity and efficiency. By understanding the mechanistic underpinnings and adhering to the detailed protocols and troubleshooting guidelines presented, researchers can confidently apply this methodology to accelerate projects in natural product synthesis and drug discovery.

References

-

Chrenko, D., & Pospíšil, J. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules, 29(12), 2719. [Link][2][3][12][13]

-

Oregon State University. (n.d.). The Julia-Kocienski Olefination. Retrieved from [Link][5]

-

ResearchGate. (n.d.). Julia‐Kocienski Olefination: A Tutorial Review. Retrieved from [Link][1]

-

ResearchGate. (n.d.). General mechanism of Julia‐Kocienski olefination. Retrieved from [Link][14]

-

Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Retrieved from [Link][9]

-

Chem-Station. (2015). Julia-Kocienski Olefination. Retrieved from [Link][6]

-

Chrenko, D., & Pospíšil, J. (2024). Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. [Link][4][11]

-

Blakemore, P. R. (2016). The Julia–Kocienski Olefination. Organic Reactions. [Link][10]

-

Wikipedia. (n.d.). Julia olefination. Retrieved from [Link][8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Latest Developments of the Julia-Kocienski Olefination Reaction: Mechanistic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. preprints.org [preprints.org]

- 5. sites.science.oregonstate.edu [sites.science.oregonstate.edu]

- 6. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Julia olefination - Wikipedia [en.wikipedia.org]

- 9. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 10. organicreactions.org [organicreactions.org]

- 11. preprints.org [preprints.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Alkylation of active methylene compounds with Ethyl 2-(4-bromobenzenesulfonyl)acetate

The following Application Note is a detailed technical guide designed for research scientists and drug development professionals. It addresses the specific chemistry of Ethyl 2-(4-bromobenzenesulfonyl)acetate (CAS: 30749-64-5), a versatile bifunctional building block.[1][2]

Executive Summary & Chemical Rationale

Ethyl 2-(4-bromobenzenesulfonyl)acetate is a high-value "linchpin" scaffold in organic synthesis.[1][2] It is characterized by two distinct reactive centers:

-

Active Methylene (

): Flanked by a sulfonyl and an ester group, these protons are highly acidic ( -

Aryl Bromide Handle (

): A stable electrophilic site suitable for downstream Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

This dual functionality allows researchers to construct complex

Mechanistic Insight: The Sulfonyl-Stabilized Carbanion

The reaction proceeds via an

-

Acidity: The electron-withdrawing nature of the sulfonyl (

) and ester ( -

Nucleophilicity: The generated carbanion is a "soft" nucleophile, making it highly effective for reacting with soft electrophiles (alkyl halides) with minimal elimination side products.[2]

-

Sterics: The bulky benzenesulfonyl group provides some steric shielding, which can be leveraged to favor mono-alkylation over di-alkylation if stoichiometry is controlled.[1][2]

Reaction Scheme

Experimental Protocols

Method A: Mild Alkylation (Recommended for Reactive Electrophiles)

Best for: Benzyl bromides, Allyl bromides,

Materials:

-

Potassium Carbonate (

), anhydrous (2.0 equiv) -

Acetone (Reagent Grade, 0.2 M concentration)[1]

-

TBAI (Tetrabutylammonium iodide) - Optional catalyst (10 mol%) for chlorides.[1][2]

Step-by-Step Procedure:

-

Setup: Charge a round-bottom flask with Ethyl 2-(4-bromobenzenesulfonyl)acetate and anhydrous

. -

Solvation: Add Acetone and stir at Room Temperature (RT) for 15 minutes. The suspension may turn slightly yellow, indicating deprotonation.[2]

-

Addition: Add the Alkyl Halide dropwise.[1][2][3] (If the halide is solid, dissolve in minimal acetone first).[2]

-

Reaction:

-

Reactive Electrophiles: Stir at RT for 4–12 hours.

-

Less Reactive: Heat to reflux (

) for 6–18 hours.

-

-

Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The starting material is UV active and acidic (stains with Bromocresol Green).[2]

-

Workup: Filter off the solid inorganic salts. Concentrate the filtrate in vacuo.

-

Purification: The residue is often pure enough for the next step.[2] If not, recrystallize from EtOH or purify via silica flash chromatography.[2]

Method B: Strong Base Alkylation (For Unreactive Electrophiles)

Best for: Long-chain alkyl iodides, branched alkyl halides.[1][2] Note: Strictly anhydrous conditions required.

Materials:

-

Sodium Hydride (

), 60% dispersion in oil (1.1 equiv) -

DMF (Dimethylformamide) or THF (Tetrahydrofuran), anhydrous[1]

-

Ammonium Chloride (

, sat.[2] aq.) for quenching.

Step-by-Step Procedure:

-

Base Prep: Wash

with dry hexane under -

Deprotonation: Add a solution of Ethyl 2-(4-bromobenzenesulfonyl)acetate in DMF/THF dropwise to the

suspension at -

Equilibration: Stir for 30 mins at

to ensure complete anion formation. -

Reaction: Warm to RT slowly. Stir for 2–6 hours.

-

Quench: Cool to

. Carefully add sat. -

Extraction: Extract with EtOAc (

). Wash combined organics with water (

Reaction Scope and Data Summary

The following table summarizes expected yields and conditions based on the electrophile type, derived from homologous sulfonyl acetate reactivity profiles.

| Electrophile Class | Example Reagent | Method | Time (h) | Temp | Exp. Yield | Notes |

| Primary Alkyl | Methyl Iodide | A | 4 | RT | 85-95% | Risk of dialkylation if excess MeI used.[1][2] |

| Benzylic | Benzyl Bromide | A | 6 | Reflux | 90-98% | High chemoselectivity.[1][2] |

| Allylic | Allyl Bromide | A | 4 | Reflux | 88-95% | Product suitable for Ring-Closing Metathesis.[1][2] |

| Secondary Alkyl | Isopropyl Iodide | B | 12 | 60-75% | Elimination (E2) is a competing side reaction.[1][2] | |

| Ethyl Bromoacetate | A | 8 | RT | 80-90% | Forms succinate derivatives.[1][2] |

Strategic Workflow Visualization (DOT Diagram)

The following diagram illustrates the decision tree for synthesis and downstream applications of the scaffold.

Caption: Workflow for the alkylation and subsequent diversification of the sulfonyl acetate scaffold.

Troubleshooting & Optimization

Issue: Dialkylation

-

Cause: The mono-alkylated product is still acidic (though less so than the starting material) and can equilibrate with unreacted base.[2]

-

Solution: Use Method A (Weak Base).[1][2]

is often insufficient to deprotonate the mono-alkylated product rapidly, creating a "kinetic stop."[2] Alternatively, use a slight deficiency of base (0.95 equiv) to ensure the starting material is never fully consumed before the electrophile.

Issue: Poor Conversion with Secondary Halides

-

Cause: Steric hindrance and competing elimination.[2]

-

Solution: Switch to Method B (NaH/DMF) and add NaI (Sodium Iodide) (10 mol%) to generate the more reactive alkyl iodide in situ (Finkelstein reaction).[1][2]

Issue: Removal of Sulfonyl Group (Desulfonylation)[1]

-

Context: Often, the sulfonyl group is used solely as an "activating group" to facilitate alkylation and must be removed to yield the simple ester.[2]

-

Protocol: Dissolve the alkylated product in dry Methanol. Add Magnesium turnings (5 equiv) and a catalytic amount of

(optional). Stir at RT. The sulfonyl group is cleaved, leaving the alkylated ester [1].[2]

References

-

Trost, B. M. , & Curran, D. P. (1981).[2] Chemoselectivity in the desulfonylation of

-sulfonyl esters. Tetrahedron Letters, 22(14), 1287-1290.[2] Link[2] -

Sengupta, S. , et al. (2019).[2] Sulfonyl acetates as versatile synthons in organic chemistry.[1][2][4] Chemical Reviews, 119(12), 7321-7350.[1][2] Link[2]

-

PubChem Database. (2025).[1][2][8] Ethyl 2-(4-bromobenzenesulfonyl)acetate (CAS 30749-64-5).[2] National Library of Medicine.[2] Link[1][2]

-

BenchChem Protocols. (2025). General procedures for alkylation of active methylene compounds. Link[2]

Sources

- 1. Ethyl 4-bromophenylacetate synthesis - chemicalbook [chemicalbook.com]

- 2. Ethyl 2-(4-bromophenyl)acetate | C10H11BrO2 | CID 7020609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN117551005A - A kind of synthesis method of 2-bromobenzenesulfonyl chloride and its derivatives - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Ethyl 4-bromophenylacetate synthesis - chemicalbook [chemicalbook.com]

- 8. Ethyl 2-(4-bromophenyl)acetate | C10H11BrO2 | CID 7020609 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Utility of Ethyl 2-(4-bromobenzenesulfonyl)acetate in Modern Heterocyclic Synthesis

Introduction: A Versatile Building Block for Complex Molecules

In the landscape of synthetic organic chemistry, the strategic design of molecular building blocks is paramount for the efficient construction of complex heterocyclic scaffolds, which form the core of numerous pharmaceuticals, agrochemicals, and materials. Ethyl 2-(4-bromobenzenesulfonyl)acetate emerges as a particularly powerful and versatile reagent for this purpose. Its unique trifunctional nature—an activated methylene group, an ester moiety, and a sulfonyl group bearing a synthetically useful bromophenyl ring—provides a rich platform for a diverse array of chemical transformations.

The core reactivity of this molecule stems from several key features:

-

Activated Methylene Group: Flanked by two strong electron-withdrawing groups (sulfonyl and ester), the α-carbon is highly acidic, readily forming a stabilized carbanion. This carbanion is a potent nucleophile, ideal for participating in condensation and multicomponent reactions.

-

Sulfonyl as a Superior Leaving Group: The 4-bromobenzenesulfonyl moiety is an excellent leaving group, often superior to those in traditional β-ketoesters. This property is crucial in the final aromatization or cyclization steps of many synthetic sequences, facilitating reactions under milder conditions.

-